molecular formula C9H12ClN3O B12214949 N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12214949
M. Wt: 213.66 g/mol
InChI Key: IPLQEOUFEUHZFK-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a furylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazol-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, solvent recovery, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfurylamine derivatives .

Scientific Research Applications

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and a methyl group on the pyrazole ring makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11N3O.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H

InChI Key

IPLQEOUFEUHZFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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